![molecular formula C20H13ClF2N2O3 B5466289 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5466289.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer drug.
Mechanism of Action
CFI-400945 exerts its anticancer effects by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA, thereby preventing the accumulation of mutations that can lead to cancer. By inhibiting CHK1, CFI-400945 disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Moreover, CFI-400945 has been shown to enhance the effects of other DNA-damaging agents, such as radiation and chemotherapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFI-400945 is its specificity for CHK1, which reduces the risk of off-target effects. Moreover, CFI-400945 has been shown to be effective against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of CFI-400945 is its poor solubility, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for the development of CFI-400945 as an anticancer drug. One of the most promising directions is the development of combination therapies that combine CFI-400945 with other DNA-damaging agents, such as radiation and chemotherapy. Moreover, further studies are needed to optimize the formulation and delivery of CFI-400945 to improve its bioavailability and efficacy in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of CFI-400945 in humans.
Synthesis Methods
CFI-400945 is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-3-carboxybenzoic acid with 2-(4-chloro-2-fluoroanilino)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with difluoromethoxychloride and triethylamine to yield CFI-400945.
Scientific Research Applications
CFI-400945 has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that CFI-400945 inhibits the growth of various cancer cell lines, including breast, colon, lung, and ovarian cancer cells. Moreover, CFI-400945 has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N2O3/c21-20(22,23)28-14-9-7-13(8-10-14)24-17(26)11-25-16-6-2-4-12-3-1-5-15(18(12)16)19(25)27/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGVCLFBSCEMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.